
1-(Boc-amino)cyclopropanecarboxylic acid
Cat. No. B558649
Key on ui cas rn:
88950-64-5
M. Wt: 201,22 g/mole
InChI Key: DSKCOVBHIFAJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06958384B2
Procedure details


(1S,2S)-2-Amino-cyclopentanecarboxylic acid (NH2-ACPC-OH, JKMI91, 5.18 g, 40.1 mmol) (See LePlae, Umezawa, Lee & Gellman (2001) J. Org. Chem. 66:5629-5632) was dissolved in methanol (409 mL). Triethylamine (11.16 mL, 80.2 mmol) was added via syringe followed by di-tert-butyl-dicarbonate (8.74 g, 40.1 mmol). The reaction mixture was stirred at room temperature for 2 h. The solvent was removed by rotary evaporation. The residue was diluted with ethyl acetate (250 mL), washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100). The organic layer was dried over MgSO4, filtered, and concentrated to give a white solid. The crude product was purified by column chromatography (7:3:0.3) hexane:ethyl acetate:acetic acid). Acetic acid was removed on the high-vacuum rotary evaporator. Benzene (2×100 mL) was added and removed on the rotary evaporator. The residue was dried under high vacuum overnight to give a white solid (Boc-ACPC-OH, JKMI103, 7.65 g, 83%). 1H NMR (250 MHz, CDCl3): δ=11.22 (br. s, 1H), 4.93 (br. s, 1H), 4.02 (br. s, 1H), 2.69 (br. s, 1H), 2.14-1.89 (m, 3H), 1.68 (quin., J=6.7 Hz, 2H), 1.51-1.35 (m, 10H) ppm.



Identifiers


|
REACTION_CXSMILES
|
N[C@H]1C[CH2:5][CH2:4][C@@H:3]1[C:7]([OH:9])=[O:8].C([N:12](CC)CC)C.[C:17]([O:21][C:22]([O:24]C(OC(C)(C)C)=O)=O)([CH3:20])([CH3:19])[CH3:18]>CO>[CH3:18][C:17]([O:21][C:22]([NH:12][C:3]1([C:7]([OH:9])=[O:8])[CH2:4][CH2:5]1)=[O:24])([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H]1[C@H](CCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
409 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
11.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
8.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate (250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (7:3:0.3) hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Acetic acid was removed on the high-vacuum rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Benzene (2×100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried under high vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

